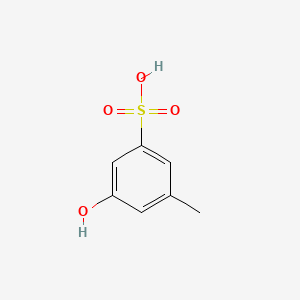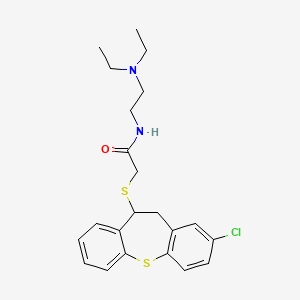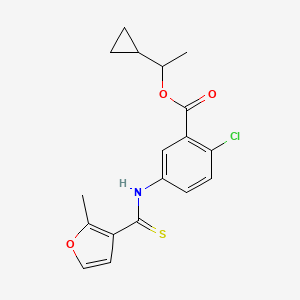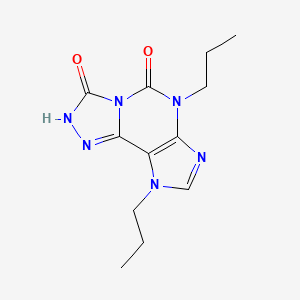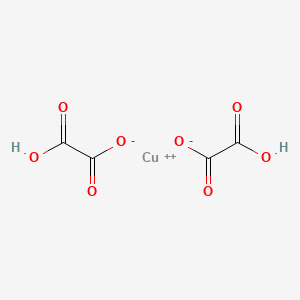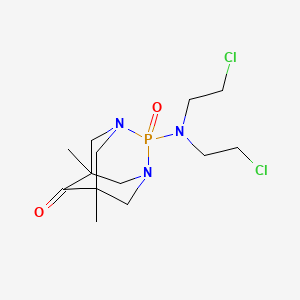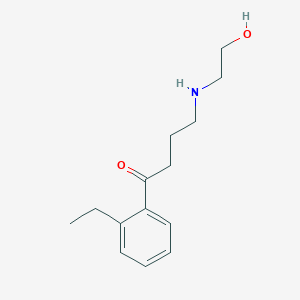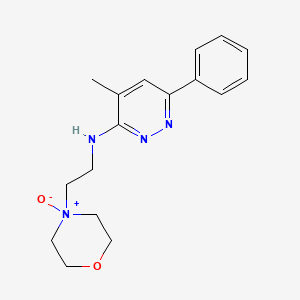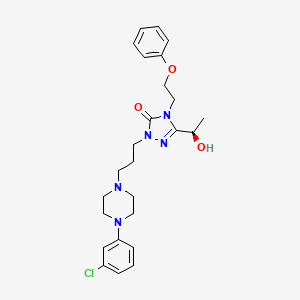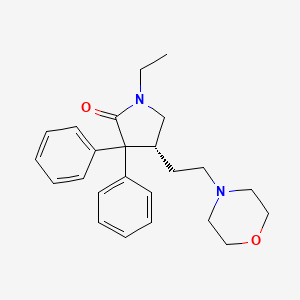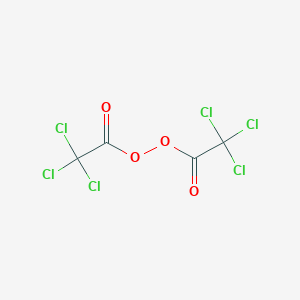
Morpholinomethylenebisphosphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinomethylenebisphosphonic acid, sodium salt is a chemical compound with the molecular formula C5H9NNa4O7P2 and a molecular weight of 349.03 g/mol . This compound is known for its unique structure, which includes a morpholine ring and two phosphonic acid groups. It is commonly used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholinomethylenebisphosphonic acid, sodium salt typically involves the reaction of morpholine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Morpholine, formaldehyde, and phosphorous acid.
Conditions: The reaction is usually conducted in an aqueous medium at elevated temperatures.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholinomethyl intermediate. This intermediate is then reacted with phosphorous acid to yield morpholinomethylenebisphosphonic acid. Finally, the acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholinomethylenebisphosphonic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the phosphonic acid groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Morpholinomethylenebisphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone-related diseases due to its similarity to bisphosphonates.
Industry: It is used in the formulation of detergents, water treatment chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of morpholinomethylenebisphosphonic acid, sodium salt involves its interaction with specific molecular targets. In biological systems, it can bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption . This mechanism is similar to that of other bisphosphonates, which are used to treat osteoporosis and other bone diseases.
Comparison with Similar Compounds
Morpholinomethylenebisphosphonic acid, sodium salt can be compared with other bisphosphonates, such as alendronate, risedronate, and zoledronic acid. These compounds share a similar core structure but differ in their side chains, which can affect their potency, bioavailability, and specific applications . The unique morpholine ring in this compound distinguishes it from other bisphosphonates and may confer specific advantages in certain applications.
List of Similar Compounds
- Alendronate
- Risedronate
- Zoledronic acid
- Ibandronate
- Pamidronate
These compounds are all used in the treatment of bone diseases and share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
CAS No. |
94200-61-0 |
|---|---|
Molecular Formula |
C5H9NNa4O7P2 |
Molecular Weight |
349.03 g/mol |
IUPAC Name |
tetrasodium;[morpholin-4-yl(phosphonato)methyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C5H13NO7P2.4Na/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6;;;;/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
PWQRKQIXAALOTE-UHFFFAOYSA-J |
Canonical SMILES |
C1COCCN1C(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


